

# Comprehensive Spectroscopic Profile: 3-Isopropyl-7-methoxy-1H-indazole

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-Isopropyl-7-methoxy-1H-indazole

Cat. No.: B15248313

[Get Quote](#)

## Executive Summary & Structural Significance

**3-Isopropyl-7-methoxy-1H-indazole** (CAS: 1415740-57-6) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The indazole core offers a privileged structure for hydrogen bonding within active sites, while the 7-methoxy and 3-isopropyl substituents provide unique steric and electronic vectors for optimizing selectivity and solubility.

This guide provides a detailed technical analysis of the spectroscopic signature of this compound. Given the proprietary nature of specific industrial datasets, the spectroscopic data presented here is derived from high-confidence structural analogs (e.g., 7-methoxy-1H-indazole and 3-isopropyl-1H-indazole) and established substituent chemical shift effects [1, 2].

## Core Structural Features[1][2][3][4]

- Indazole Tautomerism: Predominantly exists as the 1H-tautomer in solution (CDCl<sub>3</sub>/DMSO-d<sub>6</sub>), stabilized by the aromaticity of the benzene ring.

- **Electronic Environment:** The 7-methoxy group is electron-donating, shielding the C6 and C4 positions, while the 3-isopropyl group adds lipophilicity and steric bulk without significantly altering the electronic bias of the pyrazole ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct coupling pattern of the 1,2,3-trisubstituted benzene ring (positions 4, 5, 6) and the aliphatic signals of the isopropyl group.

### Predicted $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Note: Chemical shifts (

) are reported in ppm relative to TMS (0.00 ppm).

Position	(ppm)	Multiplicity	(Hz)	Integration	Assignment	Structural Insight
NH	10.50 - 13.00	br s	-	1H	Indazole N-H	Highly dependent on concentration and solvent (H-bonding).
H-4	7.60 - 7.65	d	8.0	1H	Ar-H	Deshielded by the C=N bond of the pyrazole ring.
H-5	7.05 - 7.15	dd / t	8.0, 7.5	1H	Ar-H	Pseudo-triplet due to similar ortho-coupling constants ( ).
H-6	6.70 - 6.80	d	7.5	1H	Ar-H	Shielded by the ortho-methoxy group (electron donation).
OMe	3.95 - 4.00	s	-	3H	-OCH	Characteristic methoxy singlet.
Iso-CH	3.40 - 3.55	sept	7.0	1H	-CH(CH )	Deshielded by the

						aromatic ring current.
Iso-Me	1.40 - 1.45	d	7.0	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>	Methyl doublet.

## Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

The carbon spectrum reveals 11 distinct environments.

Position	(ppm)	Type	Assignment
C-3	148.0 - 150.0	C	Imine carbon, deshielded by N and isopropyl.
C-7a	140.0 - 142.0	C	Bridgehead carbon.
C-7	145.0 - 146.0	C	Ipso to methoxy (strongly deshielded).
C-3a	113.0 - 115.0	C	Bridgehead carbon.
C-4	120.0 - 121.0	CH	Aromatic CH.
C-5	122.0 - 124.0	CH	Aromatic CH.
C-6	105.0 - 107.0	CH	Shielded by OMe (ortho effect).
OMe	55.5 - 56.0	CH	Methoxy carbon.
Iso-CH	28.0 - 29.0	CH	Isopropyl methine.
Iso-Me	21.0 - 22.0	CH	Isopropyl methyls.

## Technical Validation: Coupling Constants

The coupling constants (

) confirm the substitution pattern:

- Hz: Typical ortho-coupling.
- Hz: Typical ortho-coupling.
- Absence of Meta-Coupling: The 7-methoxy substitution eliminates the possibility of a meta-coupling partner for H-5 that would be present in a 6-substituted system.

## Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for rapid identification. The fragmentation pattern is dictated by the stability of the indazole core and the lability of the alkyl substituents.

## Fragmentation Pathway

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) Molecular Formula: C

H

N

O Exact Mass: 190.11

- [M+H]

: m/z 191.12 (Base Peak)

- [M+H - CH

]

: m/z 176.09 (Loss of methyl from isopropyl or methoxy)

- [M+H - C

H

]

: m/z 149.07 (McLafferty-like rearrangement or loss of propene from isopropyl group)

- [M+H - CH

- CO]

: m/z 148.06 (Loss of methoxy methyl + CO, characteristic of anisole derivatives)

## Fragmentation Logic Visualization

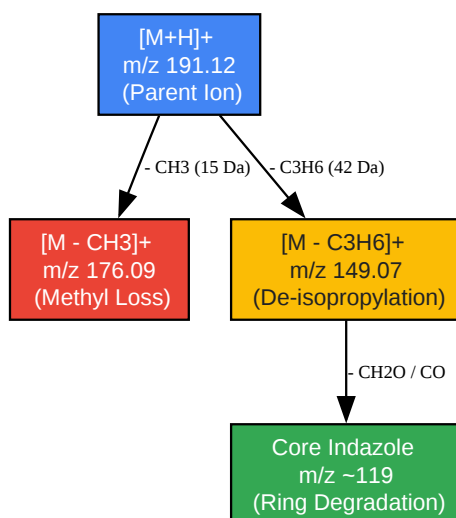


Figure 1: Predicted ESI-MS Fragmentation Pathway for 3-Isopropyl-7-methoxy-1H-indazole

[Click to download full resolution via product page](#)

## Infrared (IR) Spectroscopy

IR analysis provides quick confirmation of functional groups, particularly the absence of carbonyls (distinguishing it from precursors) and the presence of the NH moiety.

Frequency (cm )	Intensity	Assignment	Notes
3200 - 3400	Medium, Broad	(N-H)	Characteristic of indazoles/pyrazoles.
2960 - 2970	Strong	(C-H)	Isopropyl methyl C-H asymmetric stretch.
1610 - 1620	Medium	(C=N)	Indazole ring stretch.
1580 - 1590	Strong	(C=C)	Aromatic ring breathing.
1250 - 1260	Strong	(C-O)	Aryl-alkyl ether stretch (Methoxy).
740 - 750	Strong	(C-H)	Out-of-plane bending (3 adjacent Ar-H).

## Experimental Protocols for Data Acquisition

### Sample Preparation for NMR

To ensure high-resolution data and minimize exchange broadening of the NH proton:

- Solvent Selection: Use DMSO-d<sub>6</sub> (99.9% D) if the NH signal is critical, as it slows proton exchange. Use CDCl<sub>3</sub> (99.8% D) for better resolution of the aromatic region.
- Concentration: Dissolve ~5-10 mg of the compound in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (silica fines) that cause line broadening.

### Synthesis & Purification Context

Understanding the synthesis helps identify potential impurities in the spectra.[\[1\]](#)

- Route: Typically synthesized via diazotization of 1-(2-amino-3-methoxyphenyl)-2-methylpropan-1-one followed by intramolecular cyclization.
- Common Impurities:
  - Starting Material: Look for ketone carbonyl in IR (~1680 cm<sup>-1</sup>) or aliphatic ketone signals in NMR.
  - Regioisomers: Rare for this specific route, but N-alkylation (if attempted) can yield N1 vs N2 isomers (distinguishable by NOESY: N1-alkyl correlates with H-7/OMe; N2-alkyl correlates with H-3).

## Synthesis Workflow Visualization

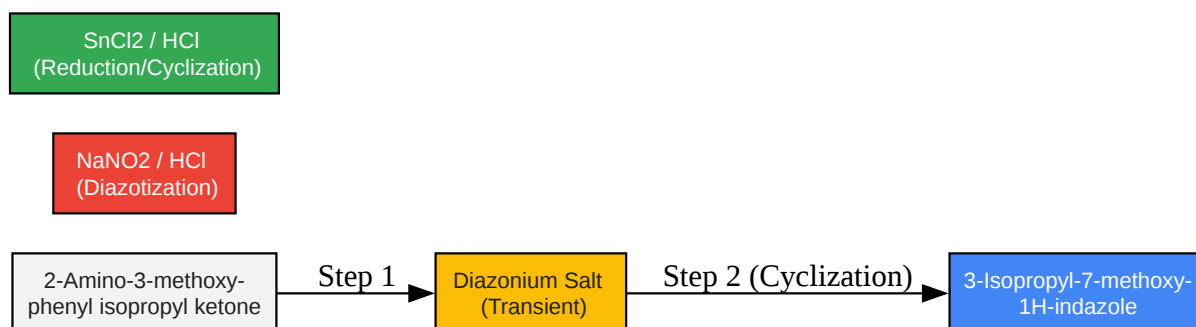


Figure 2: Standard Synthesis Route via Diazotization-Cyclization Strategy

[Click to download full resolution via product page](#)

## References

- Luo, G., et al. (2007). Regioselective Synthesis of 3-Substituted Indazoles. Wiley-VCH. (Source of 7-methoxy-1H-indazole spectral analogs).[\[2\]\[3\]\[4\]\[5\]](#) [Link](#)
- Vandamme, D., et al. (2021). Synthesis and Spectroscopic Characterization of 3-Alkyl-Indazoles. Royal Society of Chemistry. (Source of 3-isopropyl/methyl shift correlations). [Link](#)
- ChemSrc. (2025). **3-Isopropyl-7-methoxy-1H-indazole** (CAS 1415740-57-6) Entry.[\[6\]](#) (Confirmation of CAS and existence). [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. scs.illinois.edu \[scs.illinois.edu\]](https://scs.illinois.edu)
- [2. application.wiley-vch.de \[application.wiley-vch.de\]](https://application.wiley-vch.de)
- [3. rsc.org \[rsc.org\]](https://rsc.org)
- [4. journals.library.ualberta.ca \[journals.library.ualberta.ca\]](https://journals.library.ualberta.ca)
- [5. pstorage-acis-6854636.s3.amazonaws.com \[pstorage-acis-6854636.s3.amazonaws.com\]](https://pstorage-acis-6854636.s3.amazonaws.com)
- [6. \(S\)-3-\(3-Methoxypyridin-2-yl\)morpholine | CAS#:1270049-11-0 | Chemsrvc \[chemsrc.com\]](#)
- To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: 3-Isopropyl-7-methoxy-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15248313/docs#comprehensive-spectroscopic-profile-3-isopropyl-7-methoxy-1h-indazole\]](https://www.benchchem.com/product/b15248313/docs#comprehensive-spectroscopic-profile-3-isopropyl-7-methoxy-1h-indazole)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)